4,5,6,7-Tétrahydro-1,2,3-triazolo[1,5-A]pyrazine
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine is a heterocyclic compound with significant biological potential. It is known for its role as a modulator of sigma-receptors, an inhibitor of beta-secretase-1, and cytochrome Cyp8b1. Additionally, it possesses antiviral activity and is used in the treatment of herpes and viral hepatitis B. This compound also exhibits antitumor activity .
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various heterocyclic compounds. In biology and medicine, it serves as a modulator of sigma-receptors, an inhibitor of beta-secretase-1, and cytochrome Cyp8b1. It also exhibits antiviral activity, making it useful in the treatment of herpes and viral hepatitis B. Additionally, it has antitumor properties and is being researched for its potential in cancer treatment .
Mécanisme D'action
Target of Action
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine compounds have shown high biological potential . They have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
The interaction of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine with its targets results in significant changes in the biological system. For instance, as inhibitors of BACE-1, these compounds can prevent the formation of β-amyloid plaques, a key factor in the development of Alzheimer’s disease . As modulators of σ-receptors, they can influence neurological and psychiatric disorders .
Biochemical Pathways
The biochemical pathways affected by 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine are diverse due to its multiple targets. For example, by inhibiting BACE-1, it can affect the amyloidogenic pathway in Alzheimer’s disease . By modulating σ-receptors, it can influence various neurotransmitter systems and cellular signaling pathways .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine’s action depend on its specific targets. For instance, its antiviral activity could be due to its ability to interfere with viral replication . Its antitumor activity could be related to its ability to modulate cell signaling pathways involved in cell proliferation and apoptosis .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine interacts with various enzymes and proteins. It acts as a modulator of σ-receptors, which are a type of protein that plays a role in signal transmission in the nervous system . It also inhibits the enzyme β-secretase-1 (BACE-1), which is involved in the production of beta-amyloid peptide, a substance that accumulates in the brains of people with Alzheimer’s disease . Furthermore, it inhibits cytochrome Cyp8b1, an enzyme involved in the metabolism of cholesterol .
Cellular Effects
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine has various effects on cells and cellular processes. It influences cell function by modulating signal transmission in the nervous system through its interaction with σ-receptors . It also impacts gene expression by inhibiting the enzyme BACE-1, thereby reducing the production of beta-amyloid peptide . Additionally, it affects cellular metabolism by inhibiting the enzyme cytochrome Cyp8b1, which plays a role in cholesterol metabolism .
Molecular Mechanism
The molecular mechanism of action of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to σ-receptors, thereby modulating their activity . It inhibits the enzymes BACE-1 and cytochrome Cyp8b1, leading to a decrease in the production of beta-amyloid peptide and a change in cholesterol metabolism, respectively .
Metabolic Pathways
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine is involved in various metabolic pathways. It interacts with the enzyme cytochrome Cyp8b1, which is involved in the metabolism of cholesterol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine typically involves the sequential formation of 1,2,3-triazole and pyrazine rings. One common method is the reaction of azides with acetylenedicarboxylic acid ester, yielding 1,2,3-triazoles. After removing the Boc protection from the amine group, lactam cyclization forms triazolopyrazines . Another method involves Ru-catalyzed 1,3-dipolar cycloaddition of azide to alkyne, followed by intramolecular alkylation .
Industrial Production Methods: Industrial production methods for this compound often utilize intramolecular azide-alkyne cycloaddition. For example, heating protected amine in PhMe under reflux can afford triazolopyrazine. Cu-catalyzed intramolecular cyclization is also a known method, where cyclization of amine in the presence of CuSO4 and Na ascorbate catalyst system is described .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include acetylenedicarboxylic acid ester, azides, and catalysts such as Ru and Cu. Reaction conditions often involve heating under reflux or using catalyst systems like CuSO4 and Na ascorbate .
Major Products Formed: The major products formed from these reactions include triazolopyrazines and their derivatives. For instance, the reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which further cyclize to form triazolopyrazines .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines and their derivatives. These compounds share a similar triazole-pyrazine core structure and exhibit comparable biological activities .
Uniqueness: What sets 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine apart is its specific interaction with sigma-receptors, beta-secretase-1, and cytochrome Cyp8b1, which contributes to its unique antiviral and antitumor properties .
Activité Biologique
Overview
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine is a heterocyclic compound recognized for its diverse biological activities. This compound has shown promise as a modulator of sigma receptors, an inhibitor of beta-secretase-1 (BACE-1), and cytochrome P450 enzymes. Its applications span antiviral and antitumor therapies, particularly in the context of neurodegenerative diseases like Alzheimer's and various cancers.
Target Interactions
- Sigma Receptors : These receptors are involved in various neurological processes. The modulation of sigma receptors by 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine affects neurotransmitter release and neuronal signaling pathways.
- BACE-1 Inhibition : By inhibiting BACE-1, this compound can reduce the formation of β-amyloid plaques associated with Alzheimer's disease. This mechanism is crucial for therapeutic strategies aimed at neuroprotection and cognitive preservation.
- Cytochrome P450 Interaction : The compound interacts with cytochrome Cyp8b1, influencing cholesterol metabolism and potentially impacting lipid-related disorders.
Antiviral Properties
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine has demonstrated significant antiviral activity against herpes simplex virus (HSV) and hepatitis B virus (HBV). Its mechanism involves disrupting viral replication processes within host cells.
Antitumor Activity
The compound has exhibited notable cytotoxic effects against various cancer cell lines. For instance:
- A549 (Lung Cancer) : IC50 values indicate effective inhibition of cell proliferation.
- MCF-7 (Breast Cancer) : The compound shows potential as a therapeutic agent in breast cancer treatment.
- HeLa (Cervical Cancer) : It also demonstrates efficacy in cervical cancer models.
Table 1: Antitumor Activity of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine
Study on Antiviral Efficacy
A study evaluated the antiviral properties of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine against HSV and HBV. The results indicated that the compound effectively reduced viral load in infected cell cultures by interfering with the viral replication cycle.
Research on Antitumor Effects
In another study focusing on cancer cell lines (A549 and MCF-7), the compound was subjected to various assays including cell viability tests and apoptosis analysis. The findings revealed that it induced apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-9-5(3-6-1)4-7-8-9/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGROKBRJVWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123291-54-3 | |
Record name | 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic approaches to access 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines?
A1: Recent research highlights two primary synthetic routes for 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines:
- Palladium-copper catalyzed synthesis: This method utilizes readily available starting materials and enables rapid access to 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines and their ring-fused analogs. []
- Intramolecular 'click' chemistry: This approach utilizes α-amino acid derivatives and proceeds under mild conditions, often without requiring additional purification steps. []
Q2: Are there advantages to using one synthetic method over the other?
A2: The choice of method depends on the desired substitution pattern and reaction scale. The palladium-copper catalyzed route is advantageous for synthesizing 3-aryl substituted derivatives and offers potential for large-scale synthesis. [] The 'click' chemistry approach is particularly suitable for preparing chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines derived from α-amino acids and benefits from mild reaction conditions and simplified purification. []
Q3: Have any specific biological activities been reported for 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines?
A3: While the provided research focuses on synthetic methodologies, one study suggests the potential of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine as a new scaffold for developing heat shock protein 90 (HSP90) inhibitors. [] Further investigation is necessary to explore this potential and elucidate the structure-activity relationships governing HSP90 inhibition.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.